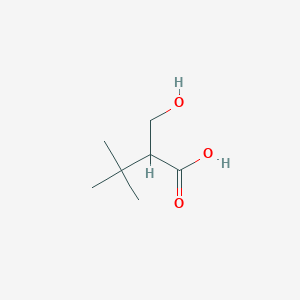

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5(4-8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMGVWXKGFZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid typically involves the hydroxymethylation of 3,3-dimethylbutanoic acid. This can be achieved by reacting 3,3-dimethylbutanoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-3,3-dimethylbutanoic acid.

Reduction: 2-(Hydroxymethyl)-3,3-dimethylbutanol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Organic Synthesis

- Building Block for Complex Molecules : The compound is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure facilitates the creation of diverse chemical entities.

- Catalysis : It can act as a ligand in catalytic reactions, enhancing reaction efficiency and selectivity.

Biological Applications

- Drug Development : The ester functionality makes it a candidate for prodrug design. In vivo hydrolysis can release active drug components, making it valuable in therapeutic formulations.

- Enzymatic Studies : It serves as a substrate for studying enzymatic reactions involving esterases, providing insights into enzyme kinetics and mechanisms.

Industrial Applications

- Materials Science : The compound is used in producing specialty chemicals and polymers. Its incorporation into materials can enhance properties such as durability and adhesion.

- Coatings and Adhesives : It improves the performance of coatings and adhesives by enhancing their chemical resistance and mechanical strength.

Case Study 1: Drug Development

A study investigated the use of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid as a prodrug for a specific anti-inflammatory agent. The research demonstrated that upon administration, the compound was effectively hydrolyzed to release the active drug, showing promising therapeutic effects in animal models.

Case Study 2: Enzyme Interaction

In biochemical research, this compound was employed to study the activity of esterases. The results indicated that different esterases exhibited varying degrees of activity on the compound, highlighting its potential as a tool for enzyme characterization.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-3,3-dimethylbutanoic acid involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form salts and esters, further expanding its range of applications .

Comparison with Similar Compounds

Similar Compounds

2-(Hydroxymethyl)-3,3-dimethylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid.

3,3-Dimethylbutanoic acid: Lacks the hydroxymethyl group.

2-(Carboxymethyl)-3,3-dimethylbutanoic acid: An oxidized form of the compound.

Uniqueness

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and applications .

Biological Activity

2-(Hydroxymethyl)-3,3-dimethylbutanoic acid (HDMBA) is an organic compound with notable biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14O3

- Appearance : Colorless crystalline solid

- Solubility : Soluble in water and most organic solvents

The compound is synthesized primarily through the hydroxymethylation of 3,3-dimethylbutanoic acid using formaldehyde in the presence of a base like sodium hydroxide.

The biological activity of HDMBA is largely attributed to its functional groups:

- Hydroxymethyl Group : This group can engage in hydrogen bonding, enhancing interactions with biological molecules.

- Carboxylic Acid Group : Facilitates the formation of salts and esters, expanding its potential applications.

These functional groups allow HDMBA to interact with various molecular targets, influencing metabolic pathways and enzyme activities.

Biological Activity

Research indicates that HDMBA exhibits several biological activities:

- Antiproliferative Effects : Similar compounds have shown marked antiproliferative effects in mammalian cells by inhibiting topoisomerase II, suggesting that HDMBA may also possess this activity .

- Enzyme Interaction Studies : Preliminary studies indicate that HDMBA can influence metabolic pathways by interacting with specific enzymes. Its structural similarity to other bioactive compounds suggests potential for further investigation into its enzymatic effects.

Table 1: Summary of Biological Activities

Case Study 1: Antiproliferative Activity

A study on benzopsoralens with hydroxymethyl groups demonstrated significant antiproliferative effects when tested on mammalian cells. The mechanism was linked to the inhibition of topoisomerase II, which is critical for DNA replication . Although not directly tested on HDMBA, this suggests a similar potential.

Case Study 2: Enzyme Modulation

Research on related compounds indicates that modifications to the hydroxymethyl group can alter enzyme interactions significantly. For instance, compounds with similar structures were shown to modulate enzyme activity involved in metabolic pathways, warranting further exploration of HDMBA's potential as an enzyme inhibitor or activator.

Comparative Analysis with Related Compounds

HDMBA shares structural similarities with other compounds that exhibit biological activity. The following table summarizes key comparisons:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(Hydroxymethyl)-3,3-dimethylbutanol | Alcohol derivative | Less reactive than HDMBA |

| 3,3-Dimethylbutanoic acid | No hydroxymethyl group | Lacks biological activity |

| 2-(Carboxymethyl)-3,3-dimethylbutanoic acid | Oxidized form | Exhibits different reactivity profiles |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid derivatives?

- Methodological Answer : Synthesis optimization typically involves selecting chiral starting materials and controlling reaction conditions. For example, methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride can be synthesized via deprotection of tert-butoxycarbonyl (Boc) groups using hydrochloric acid in dioxane, achieving near-quantitative yields . Reaction parameters such as temperature (room temperature), solvent choice (dioxane), and stoichiometry of acid catalysts should be systematically varied. Purification via reduced-pressure distillation or crystallization ensures product integrity.

Q. What techniques are critical for structural characterization of 2-(hydroxymethyl)-3,3-dimethylbutanoic acid and its analogs?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : - and -NMR resolve stereochemistry and substituent positions (e.g., δ 3.79 ppm for methoxy groups in methyl esters) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., CHNOS for sulfonamide derivatives) .

- Chiral chromatography : Distinguishes enantiomers, as seen in studies of (S)-2-hydroxy-3-methylbutanoic acid .

Q. How do hydroxyl and carboxyl groups influence the compound’s solubility and reactivity?

- Methodological Answer : The hydroxyl and carboxyl groups enhance water solubility via hydrogen bonding, enabling polar solvent systems (e.g., aqueous acetonitrile) for solubility testing . Reactivity studies should focus on esterification (e.g., methyl ester formation) or amidation (e.g., coupling with β-alanine) . Acid-base titrations can quantify pKa values to predict ionization states under physiological conditions.

Advanced Research Questions

Q. How can researchers detect and quantify 3,3-dimethylbutanoic acid metabolites in complex biological matrices?

- Methodological Answer :

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Use stable isotope-labeled internal standards (e.g., AB-FUBINACA-d4) to correct for matrix effects .

- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (e.g., >80% for 5F-MDMB-PINACA 3,3-dimethylbutanoic acid in blood) .

- Validation : Assess limits of detection (LOD < 0.1 ng/mL) and inter-day precision (CV < 15%) across multiple blood sources to account for variability .

Q. What factors affect the stability of 3,3-dimethylbutanoic acid metabolites during storage?

- Methodological Answer :

- Temperature : Metabolites like 5F-MDMB-PINACA 3,3-dimethylbutanoic acid remain stable at -20°C for >30 days, whereas parent compounds degrade rapidly at room temperature .

- Matrix effects : Blood preserved with sodium fluoride/potassium oxalate inhibits enzymatic degradation .

- Autosampler stability : Store extracts at 4°C and analyze within 24 hours to prevent degradation (<5% loss in abundance) .

Q. How do metabolic pathways differ between synthetic cannabinoids and their 3,3-dimethylbutanoic acid metabolites?

- Methodological Answer :

- In vitro models : Human liver microsomes (HLMs) or zebrafish larvae can identify phase I (hydrolysis) and phase II (glucuronidation) metabolites .

- Forensic casework : Retrospective HRMS data mining identifies metabolites like MDMB-FUBINACA 3,3-dimethylbutanoic acid in urine, even when parent compounds are undetectable .

- Enzymatic assays : Carboxylesterase inhibitors (e.g., bis-4-nitrophenyl phosphate) block hydrolysis, confirming metabolic routes .

Q. How should researchers resolve contradictions in metabolite detection across different biological sources?

- Methodological Answer :

- Controlled experiments : Compare metabolite recovery from blood matrices of varying lipid content (e.g., hemolyzed vs. non-hemolyzed samples) .

- Statistical analysis : Use multivariate regression to correlate detection rates with demographic factors (e.g., age, co-administered drugs) .

- Method validation : Cross-validate findings with orthogonal techniques (e.g., immunoassays vs. HRMS) .

Q. What strategies enable chiral synthesis of 3,3-dimethylbutanoic acid derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to control stereochemistry at the hydroxyl-bearing carbon .

- Biological testing : Assess enantiomer-specific activity (e.g., inhibition of γ-hydroxybutyrate receptors) using cell-based assays .

- Crystallography : Solve X-ray structures to correlate absolute configuration with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.